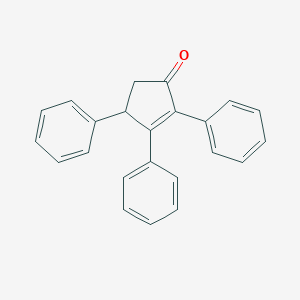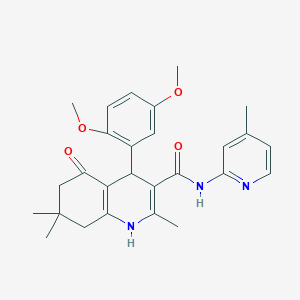
2-m-Tolyloxymethyl-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-m-Tolyloxymethyl-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-m-Tolyloxymethyl-thiazole-4-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the desired thiazole derivative upon further treatment.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, solvent composition, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-m-Tolyloxymethyl-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-m-Tolyloxymethyl-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and receptor interactions.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-m-Tolyloxymethyl-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can modulate biochemical pathways by activating or inhibiting enzymes and receptors. This modulation can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
2-Methylthiazole-4-carboxylic acid: Shares a similar thiazole ring structure but differs in the substitution pattern.
2-Aminothiazole-4-carboxylic acid: Contains an amino group instead of the tolyloxymethyl group, leading to different reactivity and applications.
Uniqueness: 2-m-Tolyloxymethyl-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in scientific research and industry.
Properties
Molecular Formula |
C12H11NO3S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3S/c1-8-3-2-4-9(5-8)16-6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
InChI Key |
VLTPSFHFYPHFND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041901.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041907.png)

![7-hydroxy-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12041918.png)

![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
![[4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12041929.png)
![2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12041934.png)

![Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B12041943.png)

![7-butan-2-yl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12041965.png)

![(7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B12041982.png)
